molecular formula C18H19NO4 B13897118 Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate

Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate

Cat. No.: B13897118
M. Wt: 313.3 g/mol
InChI Key: HIUVDPHWTOYYBT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate is an organic compound with a complex structure that includes a benzamido group, a hydroxyphenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate typically involves multiple steps. One common method starts with the preparation of 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, which is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzamido group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl 3-(3-benzamido-2-hydroxyphenyl)propanoate

InChI

InChI=1S/C18H19NO4/c1-2-23-16(20)12-11-13-9-6-10-15(17(13)21)19-18(22)14-7-4-3-5-8-14/h3-10,21H,2,11-12H2,1H3,(H,19,22)

InChI Key

HIUVDPHWTOYYBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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